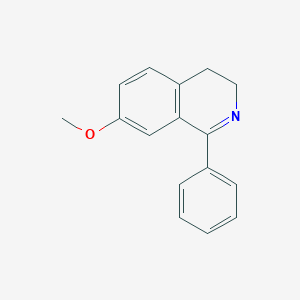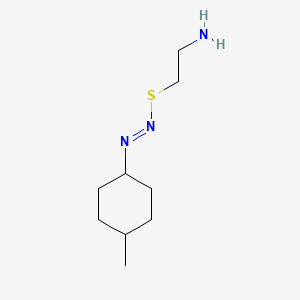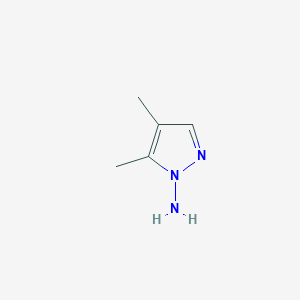
3(2H)-Thiophenone, 5-ethyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-2-METHYL-THIOPHEN-3-ONE is a thiophene derivative, a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 5-ETHYL-2-METHYL-THIOPHEN-3-ONE, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of various substrates under specific conditions, such as the use of catalysts or specific solvents .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium methoxide, and thioglycolic acid derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fiesselmann synthesis generates 3-hydroxy-2-thiophene carboxylic derivatives .
Scientific Research Applications
5-ETHYL-2-METHYL-THIOPHEN-3-ONE, like other thiophene derivatives, has significant applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves interactions with various molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Thiophene derivatives are unique due to their sulfur-containing heterocyclic structure. Similar compounds include furan and pyrrole derivatives, which contain oxygen and nitrogen atoms, respectively, instead of sulfur . Thiophene derivatives often exhibit different chemical reactivity and biological activity compared to these analogs, making them valuable in various applications .
Properties
CAS No. |
57556-03-3 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
5-ethyl-2-methylthiophen-3-one |
InChI |
InChI=1S/C7H10OS/c1-3-6-4-7(8)5(2)9-6/h4-5H,3H2,1-2H3 |
InChI Key |
PGSGMVFKLJGMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


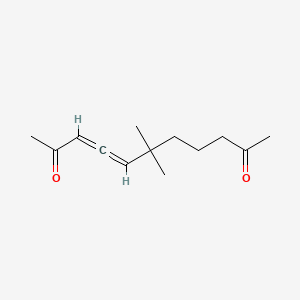
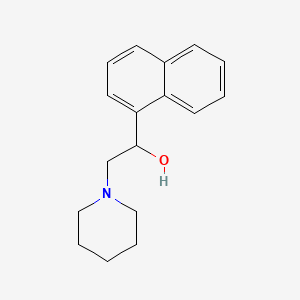
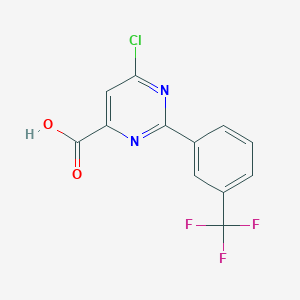
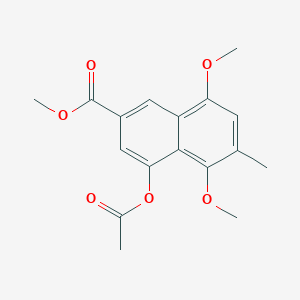
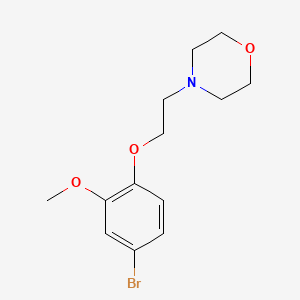
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
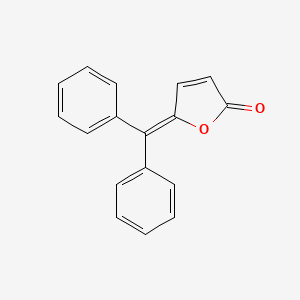

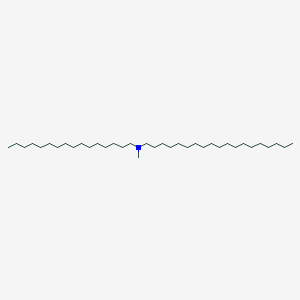
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
